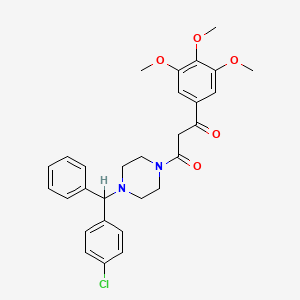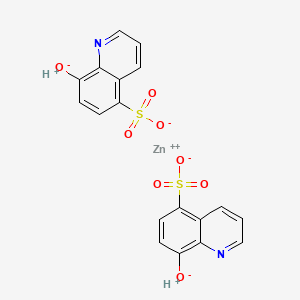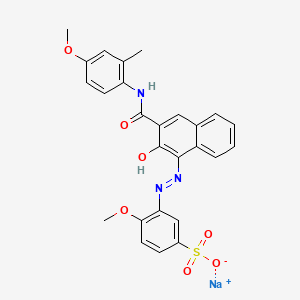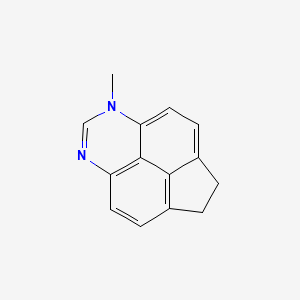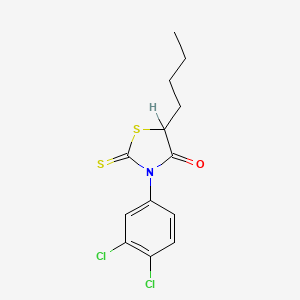
5-Butyl-3-(3,4-dichlorophenyl)rhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-3-(3,4-dichlorophenyl)rhodanine: is a synthetic organic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a rhodanine core with a butyl group at the 5-position and a 3,4-dichlorophenyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine typically involves the condensation of 3,4-dichlorobenzaldehyde with rhodanine in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the rhodanine ring.
Reduction: Reduction reactions can target the carbonyl group in the rhodanine ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the rhodanine ring.
Reduction: Reduced forms of the rhodanine ring.
Substitution: Substituted aromatic derivatives with various functional groups.
科学的研究の応用
Chemistry: 5-Butyl-3-(3,4-dichlorophenyl)rhodanine is used as a building block in organic synthesis
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of certain bacteria and viruses.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that rhodanine derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also being studied for its potential use in agricultural chemicals.
作用機序
The mechanism of action of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes involved in critical biological processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of certain kinases or proteases, which are essential for cell proliferation and survival.
類似化合物との比較
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
- 3-N-Butyl-5-(4-methoxybenzylidene)rhodanine
- 5-(3,4-dimethoxybenzylidene)rhodanine
Comparison: 5-Butyl-3-(3,4-dichlorophenyl)rhodanine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to other rhodanine derivatives, this compound may exhibit enhanced antimicrobial and anticancer activities due to the electron-withdrawing effects of the chlorine atoms on the aromatic ring.
特性
CAS番号 |
23517-51-3 |
|---|---|
分子式 |
C13H13Cl2NOS2 |
分子量 |
334.3 g/mol |
IUPAC名 |
5-butyl-3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13Cl2NOS2/c1-2-3-4-11-12(17)16(13(18)19-11)8-5-6-9(14)10(15)7-8/h5-7,11H,2-4H2,1H3 |
InChIキー |
MWVSWFYBSIHDNR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
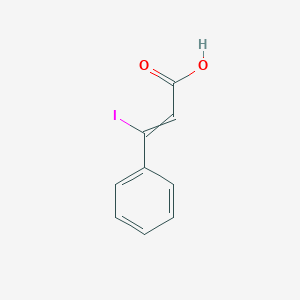
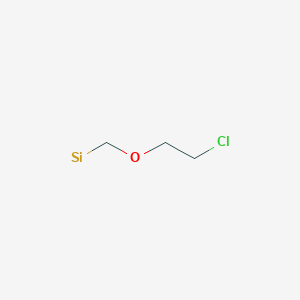

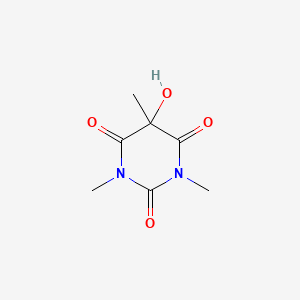
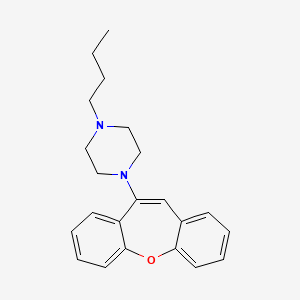
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
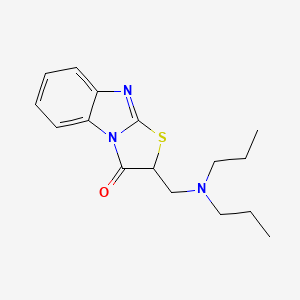
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
